1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c16-12-3-1-11(2-4-12)10-17-15(21)19-13-6-8-20-14(9-13)5-7-18-20/h1-5,7,13H,6,8-10H2,(H2,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITRKKGVMGAKBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea typically involves a multi-step process. One common method starts with the preparation of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core, which can be synthesized through cycloaddition reactions involving diazafulvenium methides and various dienophiles . The next step involves the introduction of the 4-fluorobenzyl group, which can be achieved through nucleophilic substitution reactions. Finally, the urea linkage is formed by reacting the intermediate with an appropriate isocyanate or carbamate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-throughput reactors, continuous flow chemistry, and automated purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzyl or pyridinyl rings, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted benzyl or pyridinyl derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, derivatives of tetrahydropyrazolo compounds have been investigated for their ability to act as Hepatitis B Virus core protein allosteric modulators (CpAMs). These compounds demonstrated efficacy in inhibiting HBV DNA viral load in animal models, suggesting a promising avenue for the development of anti-HBV therapies .
Anticancer Properties
The urea moiety in this compound has been associated with various anticancer activities. Research indicates that similar structures can exhibit significant antiproliferative effects against different cancer cell lines. For instance, compounds with urea linkages have shown to induce apoptosis and cell cycle arrest in cancer cells . The specific application of 1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea in cancer research is still under investigation but holds promise based on related compounds.
Antimicrobial Activity
Compounds featuring pyrazole and urea functionalities have also been explored for their antimicrobial properties. The structural characteristics of 1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea may contribute to its effectiveness against various microbial strains . The exploration of such compounds in the synthesis of new antimicrobial agents is an ongoing area of research.
Synthesis and Derivatives
The synthesis of 1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea typically involves multi-step organic reactions that incorporate both the urea and tetrahydropyrazolo components. The development of synthetic routes is crucial for producing derivatives that can enhance biological activity or target specific pathways within cells.
Case Studies
- Antiviral Efficacy : A study demonstrated that a series of tetrahydropyrazolo derivatives showed significant inhibition against HBV variants. The lead compound exhibited a marked reduction in viral load when administered orally in an animal model .
- Anticancer Activity : In vitro studies have indicated that derivatives of similar structures can significantly reduce cell viability in lung (A549), colon (HCT-116), and prostate (PC-3) cancer cell lines. Mechanistic studies revealed that these compounds could induce apoptosis through specific signaling pathways .
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Targets
The tetrahydropyrazolo scaffold is common in drug discovery. Key analogs include:
Functional Group Influence
- Urea vs.
- Fluorobenzyl Group : Shared with and , this substituent likely improves metabolic stability and lipophilicity, favoring blood-brain barrier penetration or prolonged half-life.
Biological Activity
1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that derivatives of urea often exhibit antitumor , anti-inflammatory , and enzyme inhibitory properties. The tetrahydropyrazolo[1,5-a]pyridine moiety is known for its ability to modulate neurotransmitter systems and exhibit neuroprotective effects.
Antitumor Activity
Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. For instance:
- In vitro studies demonstrate that compounds with similar structures inhibit the proliferation of cancer cell lines such as HEP-G2 (hepatocellular carcinoma) and K562 (human leukemia) by inducing apoptosis through mitochondrial pathways .
- In vivo models have shown that these compounds can reduce tumor growth rates significantly when administered at specific dosages.
Enzyme Inhibition
The compound exhibits promising enzyme inhibition properties:
- Inhibitors targeting deubiquitylating enzymes (DUBs) have been linked to cancer treatment strategies. Research indicates that related compounds can effectively inhibit UCHL1, a DUB implicated in various cancers .
- Additionally, studies on pyrazolo[1,5-a]pyrimidine derivatives suggest their efficacy as selective inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
Neuroprotective Effects
The tetrahydropyrazolo structure contributes to neuroprotective activities:
- Compounds in this class have been reported to enhance cognitive function and protect against neurodegeneration in animal models .
- They may modulate neurotransmitter levels, thereby improving synaptic plasticity and cognitive outcomes.
Case Studies and Research Findings
| Study | Compound | Model | Findings |
|---|---|---|---|
| Metwally et al. (2020) | 1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea | HEP-G2 cells | Induced apoptosis and inhibited cell growth |
| D’Apolito et al. (2022) | Urea derivatives | C57BL/6J CKD mice | Increased oxidative stress; potential therapeutic effects noted |
| Wang et al. (2022) | URD12 (related compound) | K562 cells | Exhibited cytotoxic activity against leukemia cells |
Q & A
Advanced Research Question
- ADMET Prediction : Use SwissADME or QikProp to estimate logP (target <3), solubility (≥50 μM), and CYP450 inhibition.
- Molecular Dynamics (MD) : Simulate binding to human serum albumin (PDB: 1AO6) to predict plasma protein binding.
- Docking Studies : Dock the compound into BTK (PDB: 6NUO) to optimize hydrogen bonding with Gly395 and Lys430 .
How to assess stability under physiological conditions?
Advanced Research Question
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via LC/MS.
- Plasma Stability : Add 10% human plasma and quantify parent compound remaining after 6h.
- Light/Temperature Stress : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) to identify degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
